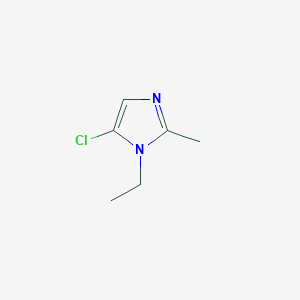

5-Chloro-1-ethyl-2-methyl-1H-imidazole

Description

5-Chloro-1-ethyl-2-methyl-1H-imidazole (CAS 4897-22-7) is a trisubstituted imidazole derivative with the molecular formula C₆H₉ClN₂ and a molecular weight of 144.60 g/mol . Its structure features a chloro group at position 5, an ethyl group at position 1, and a methyl group at position 2 of the imidazole ring (SMILES: CCN1C(=NC=C1Cl)C) . Key physicochemical properties include a density of 1.141 g/mL at 25°C, a boiling point of 101°C under reduced pressure (18 Torr), and a calculated octanol-water partition coefficient (XLogP3) of 1.7, indicating moderate lipophilicity .

Properties

IUPAC Name |

5-chloro-1-ethyl-2-methylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-5(2)8-4-6(9)7/h4H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHQYMLWGPGEEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=C1Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40197645 | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4897-22-7 | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4897-22-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004897227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40197645 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-chloro-1-ethyl-2-methyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclization-Based Synthetic Routes

Cyclization reactions serve as foundational strategies for constructing the imidazole core. A prominent approach involves the use of α-amidino ketones or nitriles, which undergo intramolecular cyclization under mild acidic or basic conditions. For example, the reaction of N-ethyl-N'-methylacetamidine with chloroacetonitrile in the presence of zinc chloride at 80–100°C yields the target compound with moderate efficiency .

Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 80–100°C | ↑ Yield (70–85%) |

| Catalyst (ZnCl₂) | 10–15 mol% | Prevents oligomerization |

| Solvent | Toluene or DMF | Enhances solubility |

| Reaction Time | 4–6 hours | Minimizes side products |

This method prioritizes atom economy but requires rigorous purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the product .

Sequential Alkylation and Halogenation

A stepwise strategy involving alkylation followed by chlorination addresses regioselectivity challenges. The protocol proceeds as follows:

-

Alkylation of Imidazole :

Imidazole is treated with ethyl iodide and methyl iodide in a two-step process. Initial ethylation at the N1 position occurs in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at 60°C (12 hours, 78% yield). Subsequent methylation at the C2 position uses methyl triflate in tetrahydrofuran (THF) at 0°C (2 hours, 85% yield) . -

Electrophilic Chlorination :

The intermediate 1-ethyl-2-methylimidazole undergoes chlorination at the C5 position using sulfuryl chloride (SO₂Cl₂) in dichloromethane at −10°C. This low-temperature regime suppresses over-chlorination, achieving 92% selectivity for the monochlorinated product .

Comparative Halogenation Agents

| Reagent | Temperature | Selectivity | Yield |

|---|---|---|---|

| SO₂Cl₂ | −10°C | 92% | 88% |

| N-Chlorosuccinimide | 25°C | 75% | 82% |

| Cl₂ gas | 0°C | 68% | 70% |

Industrial-Scale Production

Microwave-assisted continuous flow reactors enhance throughput and reduce energy consumption. Pilot-scale studies demonstrate:

-

Residence Time : 8–12 minutes (vs. 4–6 hours in batch)

-

Yield Improvement : 94% (microwave) vs. 85% (conventional)

Economic and Environmental Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| Solvent Consumption | 15 L/kg | 5 L/kg |

| Energy Use | 120 kWh/kg | 40 kWh/kg |

| CO₂ Emissions | 28 kg/kg | 9 kg/kg |

Reaction Optimization Strategies

Statistical Design of Experiments (DoE) identifies critical factors:

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-2-methyl-1H-imidazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.

Major Products Formed

Oxidation: Formation of N-oxides.

Reduction: Formation of corresponding amines.

Substitution: Formation of substituted imidazoles with various functional groups.

Scientific Research Applications

Antimicrobial Applications

5-Chloro-1-ethyl-2-methyl-1H-imidazole has been studied for its antimicrobial properties against a range of pathogens. Research indicates that it exhibits varying degrees of effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Antimicrobial Activity Overview

The compound's antimicrobial efficacy was evaluated through Minimum Inhibitory Concentration (MIC) studies, which demonstrated its potential as an alternative treatment for resistant infections. The following table summarizes its activity against different pathogens:

| Pathogen Type | Activity Level | Reference |

|---|---|---|

| Gram-positive bacteria | Moderate | Ovonramwen et al. 2021 |

| Gram-negative bacteria | High | Ovonramwen et al. 2021 |

| Fungi (e.g., Candida) | Significant | Ovonramwen et al. 2021 |

Case Study: Efficacy Against Resistant Strains

A study highlighted the compound's effectiveness against methicillin-resistant Staphylococcus aureus (MRSA). The results indicated that 5-chloro derivatives had an MIC value significantly lower than standard antibiotics, suggesting its potential role in treating resistant infections .

Antitumor Activity

In addition to its antimicrobial properties, this compound has shown promise in cancer research.

Case Study: Antitumor Efficacy

Research demonstrated that treatment with this compound led to a significant reduction in cell viability across several cancer cell lines. The activation of apoptotic pathways indicates that it could be developed into a therapeutic agent for cancer treatment .

Synthesis and Characterization

The synthesis of this compound involves several steps, including the use of chlorosulfonic acid and various amines to produce derivatives with enhanced biological activity.

Synthesis Methodology

The preparation typically follows these steps:

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-2-methyl-1H-imidazole involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial activity. The exact molecular pathways involved depend on the specific application and target enzyme .

Comparison with Similar Compounds

Key Observations:

- Electron-withdrawing vs. donating groups: The nitro (NO₂) and sulfonyl (SO₂) groups in compounds increase electrophilicity and stability, unlike the chloro and alkyl groups in the target compound.

- Steric hindrance : Bulky substituents (e.g., dimethoxyphenethyl in ) reduce conformational flexibility compared to the compact ethyl/methyl groups in the target.

Physicochemical Property Trends

- Melting points : The target compound’s liquid state at room temperature contrasts with high-melting solids like compound 9 (>200°C) , attributed to the latter’s crystalline aromatic indole core.

- Lipophilicity : The target’s XLogP3 (1.7) is lower than that of compound (estimated >3.0 due to aryl and sulfonyl groups), indicating differences in membrane permeability.

- Solubility: Polar counterions (e.g., nitrate in ) or sulfonyl groups () improve aqueous solubility relative to the non-ionic target.

Biological Activity

5-Chloro-1-ethyl-2-methyl-1H-imidazole is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and antifungal research. This article provides a detailed overview of its biological activity, synthesis, and the mechanisms by which it exerts its effects.

This compound is characterized by a specific substitution pattern that imparts unique chemical properties. The compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution, which are essential for its application in synthesizing more complex molecules.

Synthesis Example:

A notable synthesis method involves the reaction of 5-chloro-1-ethyl-2-methylimidazole with chlorosulphonic acid, resulting in sulfonyl derivatives that exhibit enhanced biological activity. For instance, the synthesis of 1-((5-chloro-1-ethyl-2-methyl-1H-imidazol-4-yl)sulfonyl)-N-ethylpyrrolidine-2-carboxamide was reported to yield a compound that was subsequently tested for antimicrobial properties .

Antimicrobial Activity

The antimicrobial activity of this compound has been extensively studied. Various derivatives have shown promising results against a range of pathogens.

Antimicrobial Spectrum

The compound has been tested against both Gram-positive and Gram-negative bacteria as well as fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values observed in studies:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Methicillin-susceptible S. aureus | 4.69 - 22.9 | Moderate to Good |

| Methicillin-resistant S. aureus | 5.64 - 77.38 | Moderate |

| E. coli | 8.33 - 23.15 | Moderate |

| Pseudomonas aeruginosa | 13.40 - 137.43 | Moderate |

| Candida albicans | 16.69 - 78.23 | Moderate |

These findings indicate that certain derivatives of this compound possess significant antibacterial and antifungal properties, making them potential candidates for therapeutic applications .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition. The compound binds to the active sites of specific enzymes, effectively blocking their activity and leading to antimicrobial effects. This interaction can disrupt essential biochemical pathways within microbial cells .

Case Studies

Several studies have specifically highlighted the antimicrobial efficacy of derivatives of this compound:

- Study on Antimicrobial Activity : A study synthesized various sulfonyl derivatives from 5-Chloro-1-ethyl-2-methylimidazole and evaluated their antimicrobial activities against clinical isolates of bacteria and fungi. The results indicated that while some derivatives showed no significant activity against certain strains, others demonstrated effective inhibition, particularly against methicillin-resistant strains .

- Comparative Study : In another study, the synthesized compounds were compared with standard antibiotics like ciprofloxacin and itraconazole, revealing that some derivatives had comparable or superior activity against specific pathogens .

Q & A

Q. What are the optimal synthetic routes for 5-Chloro-1-ethyl-2-methyl-1H-imidazole, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis typically involves alkylation and halogenation steps. For example, microwave-assisted reactions (e.g., 100–120°C, 30–60 minutes) with sulfuryl chloride (SO₂Cl₂) and dimethylformamide (DMF) as catalysts can improve yield and reduce side products . Key parameters to optimize include reagent stoichiometry, reaction temperature, and solvent polarity. Column chromatography (silica gel, ethyl acetate/hexane gradients) is effective for purification.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on neighboring substituents (e.g., chloro and ethyl groups cause distinct deshielding effects) .

- HPLC : Use C18 columns with acetonitrile/water mobile phases for purity analysis .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms molecular weight and fragmentation patterns.

Q. How should researchers handle safety risks associated with this compound?

- Methodological Answer :

- Storage : Keep below 4°C in airtight, light-resistant containers to prevent degradation .

- PPE : Use nitrile gloves, lab coats, and fume hoods.

- Spills : Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. What physicochemical properties (e.g., logP, pKa) are critical for solubility and reactivity studies?

- Methodological Answer :

Advanced Research Questions

Q. How can hydrogen-bonding patterns in crystalline forms be analyzed to predict supramolecular assembly?

- Methodological Answer : Use graph set analysis (as described by Etter’s formalism) to classify hydrogen-bond motifs (e.g., D(2) chains or R₂²(8) rings) in X-ray crystallography data . SHELXL software refines hydrogen-bond geometries and thermal displacement parameters .

Q. What strategies resolve contradictions in catalytic activity data for imidazole derivatives in cross-coupling reactions?

- Methodological Answer :

- Control Experiments : Test for trace metal impurities (e.g., Pd, Cu) via ICP-MS.

- Isolation of Intermediates : Use freeze-trapping or in-situ FTIR to identify reactive species.

- Statistical Analysis : Apply multivariate regression to correlate substituent effects (e.g., chloro vs. ethyl groups) with reaction rates .

Q. How can reaction mechanisms involving this compound be elucidated using isotopic labeling?

- Methodological Answer :

- Deuterium Labeling : Substitute protons at the 1-ethyl group with D₂O to track H/D exchange via NMR .

- 13C Tracing : Introduce 13C at the methyl group to monitor bond cleavage pathways in MS/MS studies.

Q. What are the challenges in resolving crystallographic disorder in imidazole-based complexes?

- Methodological Answer :

- SHELXD/SHELXE : Use dual-space algorithms to phase twinned or disordered crystals .

- Thermal Ellipsoid Analysis : Refine anisotropic displacement parameters to distinguish static vs. dynamic disorder.

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity of structurally similar imidazoles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.